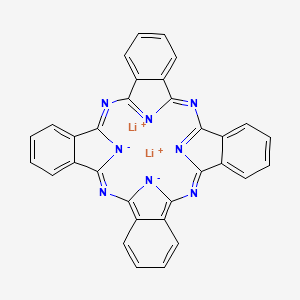

Dilithium phthalocyanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

25510-41-2 |

|---|---|

Molecular Formula |

C32H18LiN8 |

Molecular Weight |

521.5 g/mol |

IUPAC Name |

dilithium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |

InChI |

InChI=1S/C32H18N8.Li/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H,(H2,33,34,35,36,37,38,39,40); |

InChI Key |

CNULBOCCFMPDKX-UHFFFAOYSA-N |

SMILES |

[Li+].[Li+].C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3 |

Canonical SMILES |

[Li].C1=CC=C2C(=C1)C3=NC2=NC4=NC(=NC5=NC(=NC6=C7C=CC=CC7=C(N6)N3)C8=CC=CC=C85)C9=CC=CC=C94 |

Other CAS No. |

25510-41-2 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Photon-Driven Behavior of Dilithium Phthalocyanine: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive exploration of the core photophysical properties of dilithium phthalocyanine (Li₂Pc). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a foundational understanding of the experimental methodologies and the critical interplay of molecular structure and photo-responsiveness. We will delve into the synthesis of high-purity Li₂Pc, dissect its electronic absorption and emission characteristics, and map the intricate dynamics of its excited states.

Foundational Principles: Synthesis and Purification of Spectroscopically Pure this compound

A typical synthesis involves refluxing phthalonitrile with lithium metal in a solvent like pentanol. This process leads to the formation of Li₂Pc, which can then be demetallated using a dilute aqueous acid to yield the metal-free phthalocyanine (H₂Pc), illustrating the utility of Li₂Pc as a versatile precursor in phthalocyanine chemistry.[1]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine phthalonitrile and freshly cut lithium metal in anhydrous pentanol.

-

Inert Atmosphere: Purge the system with dry nitrogen or argon for at least 30 minutes to eliminate oxygen and moisture, which can interfere with the reaction.

-

Reflux: Heat the reaction mixture to reflux under a continuous flow of inert gas. The reaction progress can be monitored by the appearance of the characteristic deep blue-green color of the phthalocyanine macrocycle.

-

Isolation: After the reaction is complete (typically several hours), cool the mixture to room temperature. The solid Li₂Pc product can be isolated by filtration.

-

Washing: Wash the crude product extensively with solvents such as acetone and ethanol to remove unreacted starting materials and byproducts.

Self-Validation through Purification: The Importance of Train Sublimation

For obtaining samples of the highest purity suitable for precise photophysical measurements, train sublimation is the gold standard for phthalocyanines.[2] This technique separates compounds based on their different sublimation temperatures under high vacuum, effectively removing less volatile impurities.

Experimental Protocol: Purification by Train Sublimation

-

Apparatus: A train sublimation apparatus consists of a long glass tube with multiple temperature zones controlled by individual heating elements.

-

Sample Loading: Place the crude Li₂Pc in the hottest zone of the sublimation tube.

-

Vacuum and Heating: Evacuate the tube to a high vacuum (typically <10⁻⁵ torr) and gradually heat the zones to create a temperature gradient.

-

Sublimation and Deposition: The Li₂Pc will sublime and travel down the tube, depositing as purified crystals in a cooler zone. Impurities with different volatilities will deposit in different zones or remain in the initial hot zone.

-

Collection: Once the sublimation is complete, cool the apparatus and carefully collect the crystalline Li₂Pc from the desired zone. The purity of the collected sample should be verified by techniques such as NMR, mass spectrometry, and elemental analysis.

The following diagram illustrates the workflow for obtaining spectroscopically pure this compound.

Caption: A flowchart detailing the synthesis and purification of this compound.

Ground State Properties: Electronic Absorption Spectroscopy

The electronic absorption spectrum of a molecule provides a fingerprint of its electronic structure and is the first step in characterizing its photophysical properties. Phthalocyanines are renowned for their intense and characteristic absorption spectra, which are dominated by two main features: the Soret (or B) band in the near-UV region and the Q-band in the visible/near-IR region.

The UV-Vis spectrum of this compound in solution typically exhibits a sharp and intense Q-band, which arises from the π-π* electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).[3] The position and shape of this band are sensitive to the solvent environment.[4]

Experimental Protocol: UV-Vis Absorption Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used to measure the absorbance of the sample.

-

Sample Preparation: Prepare a dilute solution of the purified Li₂Pc in a spectroscopic grade solvent (e.g., dimethylformamide (DMF) or acetone). The concentration should be adjusted to yield a maximum absorbance in the Q-band region of approximately 1.0 to minimize deviations from the Beer-Lambert law.

-

Measurement:

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Record the absorption spectrum of the Li₂Pc solution over the desired wavelength range (e.g., 300-800 nm).

-

The final spectrum is obtained by subtracting the solvent baseline from the sample spectrum.

-

-

Data Analysis: Identify the wavelengths of maximum absorption (λmax) for the B and Q bands and determine the molar extinction coefficients (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

The Emissive Pathway: Fluorescence Spectroscopy

Upon absorption of a photon, an excited molecule can relax back to the ground state by emitting a photon, a process known as fluorescence. The fluorescence spectrum, quantum yield, and lifetime are key parameters that describe the emissive properties of a molecule.

This compound is a strongly fluorescent molecule.[5] Its fluorescence spectrum is typically a mirror image of the Q-band in the absorption spectrum, with the emission maximum (λem) shifted to a longer wavelength (a phenomenon known as the Stokes shift).

Experimental Protocol: Steady-State Fluorescence Spectroscopy

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., a xenon lamp), excitation and emission monochromators, and a sensitive detector (e.g., a photomultiplier tube) is required.

-

Sample Preparation: Prepare a very dilute solution of Li₂Pc in a spectroscopic grade solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.[6][7]

-

Measurement:

-

Select an excitation wavelength (λex) within the Q-band absorption of Li₂Pc.

-

Scan the emission monochromator to record the fluorescence intensity as a function of wavelength.

-

It is crucial to record and subtract a solvent blank spectrum.

-

-

Data Correction: The raw fluorescence data must be corrected for the wavelength-dependent response of the instrument's detection system.

Quantifying Emission Efficiency: Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield indicates that fluorescence is a dominant de-excitation pathway.

The comparative method, using a well-characterized standard with a known quantum yield, is a reliable and widely used technique for determining ΦF.[8]

Experimental Protocol: Relative Fluorescence Quantum Yield Measurement

-

Standard Selection: Choose a fluorescence standard with absorption and emission properties similar to Li₂Pc. For phthalocyanines, a common standard is zinc phthalocyanine (ZnPc) in a suitable solvent.[7]

-

Absorbance Matching: Prepare a series of solutions of both the Li₂Pc sample and the standard with absorbances at the excitation wavelength ranging from 0.02 to 0.1.

-

Fluorescence Spectra Acquisition: Record the corrected fluorescence spectra for all solutions of the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Data Analysis:

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (ΦF,S) can be calculated using the following equation: ΦF,S = ΦF,R * (GradS / GradR) * (nS² / nR²) where ΦF,R is the quantum yield of the reference, GradS and GradR are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and reference, respectively, and nS and nR are the refractive indices of the sample and reference solutions.

-

Probing Excited State Lifetimes

The fluorescence lifetime (τF) is the average time a molecule spends in the excited singlet state before returning to the ground state. It is a crucial parameter for understanding the dynamics of excited state processes. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and accurate technique for measuring fluorescence lifetimes in the picosecond to nanosecond range.[5][9]

The triplet state lifetime (τT) is the average lifetime of the excited triplet state. As transitions from the triplet state to the ground state are spin-forbidden, these lifetimes are typically much longer, often in the microsecond to millisecond range. Nanosecond laser flash photolysis is a powerful technique for studying these long-lived transient species.[1][4]

Singlet State Lifetime (τF) via Time-Correlated Single Photon Counting (TCSPC)

Principle of TCSPC: The sample is excited by a high-repetition-rate pulsed laser. The time difference between the laser pulse and the detection of the first emitted photon is measured for a large number of excitation events. A histogram of these time differences reconstructs the fluorescence decay profile.[3][10]

Experimental Protocol: TCSPC Measurement

-

Instrumentation: A TCSPC system consists of a picosecond pulsed laser source, a sample holder, a fast and sensitive detector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

-

Sample Preparation: Prepare a dilute, deoxygenated solution of Li₂Pc. Oxygen is an efficient quencher of excited states and should be removed by bubbling with an inert gas like argon or nitrogen.

-

Data Acquisition:

-

Excite the sample at a wavelength within its Q-band.

-

Collect the emitted photons at the fluorescence maximum.

-

Acquire data until a sufficient number of photons have been collected to generate a smooth decay curve.

-

-

Data Analysis: The fluorescence decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s).

Triplet State Lifetime (τT) via Nanosecond Laser Flash Photolysis

Principle of Laser Flash Photolysis: The sample is excited by a short, intense laser pulse (the "pump" pulse), which populates the excited states. A second, weaker light beam (the "probe" beam) passes through the sample, and changes in its intensity are monitored over time. This allows for the detection and characterization of transient species like the triplet state.[4]

Experimental Protocol: Nanosecond Laser Flash Photolysis

-

Instrumentation: The setup includes a pulsed nanosecond laser for excitation (e.g., a Nd:YAG laser), a continuous wave lamp for the probe beam, a monochromator, a fast detector (photomultiplier tube or gated CCD camera), and an oscilloscope or transient digitizer.[4]

-

Sample Preparation: Prepare a deoxygenated solution of Li₂Pc.

-

Measurement:

-

Excite the sample with a laser pulse.

-

Monitor the change in absorbance of the probe beam at a wavelength where the triplet state absorbs.

-

Record the decay of the transient absorption signal over time.

-

-

Data Analysis: The decay of the triplet-triplet absorption signal is fitted to a kinetic model (typically first- or second-order) to determine the triplet lifetime.

Mapping Ultrafast Processes: Femtosecond Transient Absorption Spectroscopy

Femtosecond transient absorption (fs-TA) spectroscopy is an indispensable tool for observing the earliest events that occur after photoexcitation, on timescales of femtoseconds to picoseconds. This includes processes like internal conversion, vibrational relaxation, and intersystem crossing.[11][12]

Principle of Femtosecond Transient Absorption: A femtosecond "pump" pulse excites the sample, and a time-delayed "probe" pulse measures the resulting change in absorbance. By varying the delay time between the pump and probe pulses, the evolution of the excited states can be mapped out in real-time.[11]

Experimental Protocol: Femtosecond Transient Absorption Spectroscopy

-

Instrumentation: A femtosecond laser system is required, which generates both the pump and probe pulses. The probe is typically a white-light continuum generated by focusing a portion of the laser output into a nonlinear crystal. The setup also includes a delay stage to control the timing between the pulses and a multichannel detector (e.g., a CCD camera) to record the entire transient spectrum at each delay time.

-

Sample Preparation: A solution of Li₂Pc in a suitable solvent is continuously flowed through a thin cell to prevent photobleaching.

-

Data Acquisition: Transient absorption spectra are recorded at a series of pump-probe delay times, from negative (probe arrives before the pump) to several nanoseconds.

-

Data Analysis: The large dataset is typically analyzed using global fitting algorithms to identify the different transient species and determine the time constants for the various photophysical processes.

The following diagram illustrates the fundamental workflow of a pump-probe transient absorption spectroscopy experiment.

Caption: A simplified workflow of a femtosecond transient absorption spectroscopy experiment.

Summary of the Photophysical Properties of this compound

The following table summarizes the key photophysical parameters of this compound, providing a quantitative overview of its behavior upon photoexcitation.

| Property | Symbol | Value | Technique | Reference |

| First Excited Singlet State Lifetime | τS1 | 5.3 ns | Laser Flash Photolysis | [5] |

| Fluorescence Quantum Yield | ΦF | 0.5 ± 0.05 | Comparative Method | [5] |

| First Excited Triplet State Lifetime | τT1 | >60 µs | Laser Flash Photolysis | [5] |

| Transient Absorption Maxima (S₁ state) | λmax | 478 nm | Laser Flash Photolysis | [5] |

| Differential Molar Absorption Coefficient (S₁ state) | Δε | 14,200 M⁻¹cm⁻¹ | Laser Flash Photolysis | [5] |

The Jablonski Diagram: A Conceptual Framework

The various photophysical processes discussed can be elegantly visualized using a Jablonski diagram. This diagram illustrates the electronic states of a molecule and the transitions between them.

Caption: A Jablonski diagram illustrating the primary photophysical pathways for a phthalocyanine molecule.

Applications and Future Directions

The robust photophysical properties of this compound, particularly its strong absorption in the visible region, high fluorescence quantum yield, and long-lived triplet state, make it a molecule of significant interest for various applications. Its use as a precursor for other metallophthalocyanines is well-established.[1] Furthermore, its characteristics are highly relevant to the field of photodynamic therapy (PDT), where photosensitizers are used to generate reactive oxygen species to destroy cancer cells or microbes. The long triplet lifetime of Li₂Pc suggests it could be an efficient generator of singlet oxygen. Additionally, its strong fluorescence makes it a candidate for bio-imaging and as a fluorescent probe. Recent studies have also explored its potential as an electrolyte additive in lithium-ion batteries to regulate ion solvation and transport for dendrite-free anodes.[13]

Future research will likely focus on the synthesis of substituted Li₂Pc derivatives to tune its photophysical and photochemical properties for specific applications. For instance, the introduction of heavy atoms could enhance intersystem crossing and singlet oxygen generation, while the attachment of targeting moieties could improve its efficacy in PDT. The continued exploration of its solid-state properties also holds promise for applications in organic electronics.

References

- 1. scielo.br [scielo.br]

- 2. Purification and characterization of phthalocyanines | Semantic Scholar [semanticscholar.org]

- 3. sssc.usask.ca [sssc.usask.ca]

- 4. Laser flash photolysis – Ultrafast and Microspectroscopy Laboratories [uml.chemistry.unimelb.edu.au]

- 5. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 6. omlc.org [omlc.org]

- 7. Zinc phthalocyanine, [ZnPc] [omlc.org]

- 8. static.horiba.com [static.horiba.com]

- 9. horiba.com [horiba.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Femtosecond Transient Absorption Spectroscopy [www3.nd.edu]

- 12. Femtosecond to nanosecond excited state dynamics of vapor deposited copper phthalocyanine thin films - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP00958A [pubs.rsc.org]

- 13. Research Portal [openresearch.surrey.ac.uk]

Spectroscopic Analysis of Dilithium Phthalocyanine Derivatives: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the characterization of dilithium phthalocyanine (Li₂Pc) and its derivatives. Phthalocyanines are a class of macrocyclic compounds with extensive applications in materials science, catalysis, and photomedicine, owing to their unique electronic and photophysical properties. This compound, in particular, serves as a versatile precursor for the synthesis of various metallophthalocyanines and functionalized derivatives.[1][2] The precise elucidation of their molecular structure and purity is paramount for ensuring predictable performance and advancing their application. This document offers researchers, scientists, and drug development professionals a detailed exploration of UV-Visible, Fluorescence, Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy as applied to these compounds. The guide emphasizes the causality behind experimental choices, provides validated protocols, and presents data in a clear, comparative format to facilitate robust scientific inquiry.

Introduction: The Significance of this compound Derivatives

This compound (Li₂Pc) is a key intermediate in phthalocyanine chemistry.[1] It consists of a phthalocyanine macrocycle with a formal charge of -2, compensated by two lithium cations.[2] One of these lithium ions is centrally coordinated within the macrocyclic cavity, while the other is more loosely associated and readily displaceable, making Li₂Pc an excellent starting material for the synthesis of a vast array of metallophthalocyanine derivatives through cation exchange reactions.[1][2]

The derivatives of this compound are explored for a multitude of high-technology applications, including:

-

Solid-state electrolytes: The mobility of the lithium ions in Li₂Pc makes it a candidate for use in lithium-ion batteries.[1][3][4]

-

Molecular sensing: The electronic properties of the phthalocyanine ring are sensitive to the surrounding environment, enabling their use in chemical sensors.[5][6]

-

Photodynamic and Photothermal Therapy: Certain phthalocyanine derivatives exhibit high efficiency in generating singlet oxygen or converting light into heat, making them promising agents for cancer therapy.[7]

Given the diverse and sensitive nature of these applications, rigorous spectroscopic characterization is not merely a procedural step but a fundamental requirement for quality control, structural confirmation, and the rational design of new materials.

Foundational Spectroscopic Techniques

The characterization of this compound derivatives relies on a suite of spectroscopic methods that probe different aspects of the molecule's structure and electronic properties. The interplay of these techniques provides a holistic understanding of the synthesized compound.

Figure 1: A generalized workflow for the synthesis and spectroscopic characterization of this compound derivatives.

UV-Visible (UV-Vis) Absorption Spectroscopy

Expertise & Experience: UV-Vis spectroscopy is the initial and most fundamental technique applied to phthalocyanines. It provides critical information about the electronic transitions within the π-conjugated macrocycle. The spectrum is characterized by two principal absorption regions: the Q-band in the visible region (around 600-700 nm) and the Soret (or B)-band in the near-UV region (around 300-400 nm).[8] The Q-band, arising from the π → π* transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), is particularly sensitive to the molecular environment, aggregation, and the central metal ion.[8][9] A sharp, single Q-band is indicative of a monomeric, non-aggregated phthalocyanine in solution.[9] Broadening or splitting of the Q-band often suggests aggregation, which can significantly alter the material's properties.

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a solvent in which the phthalocyanine derivative is readily soluble and does not aggregate. Common choices include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chlorinated solvents like chloronaphthalene.[10] The solvent should be transparent in the wavelength range of interest.

-

Sample Preparation: Prepare a dilute solution of the phthalocyanine derivative. The concentration should be adjusted to yield a maximum absorbance in the Q-band region of approximately 1.0 to minimize deviations from the Beer-Lambert law. A typical starting concentration is in the micromolar range.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum with a cuvette containing the pure solvent.

-

Record the absorption spectrum of the sample solution from approximately 250 nm to 800 nm.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) for the Soret and Q-bands.

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

| Derivative Type | Typical Soret Band (λmax) | Typical Q-Band (λmax) | Molar Extinction Coefficient (ε) at Q-band (M⁻¹cm⁻¹) | Reference |

| Unsubstituted Phthalocyanine | ~350 nm | ~670-700 nm | > 100,000 | [10] |

| Substituted Phthalocyanines | Varies with substituent | Can be red-shifted or blue-shifted | Varies | [9] |

Fluorescence Spectroscopy

Expertise & Experience: Many phthalocyanine derivatives are highly fluorescent, emitting light in the red or near-infrared region of the spectrum after absorbing light.[5][11] Fluorescence spectroscopy is a powerful tool for probing the excited state properties of these molecules. The technique is particularly sensitive to the presence of quenching species and the local environment of the molecule. The fluorescence emission spectrum is typically a mirror image of the Q-band absorption.[5] The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, provides insight into the structural relaxation of the molecule in the excited state.

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation: Prepare a very dilute solution of the phthalocyanine derivative in a suitable solvent. The absorbance of the solution at the excitation wavelength should be less than 0.1 to avoid inner-filter effects.[10]

-

Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Data Acquisition:

-

Record the absorption spectrum of the sample to determine the optimal excitation wavelength (typically the λmax of the Q-band).

-

Set the excitation wavelength and record the emission spectrum over a range that covers the expected fluorescence (e.g., 650 nm to 850 nm).

-

Record an excitation spectrum by scanning the excitation wavelengths while monitoring the emission at the fluorescence maximum.

-

-

Data Analysis:

-

Determine the wavelength of maximum emission (λem).

-

Calculate the Stokes shift (λem - λabs).

-

If a standard with a known quantum yield is available, the fluorescence quantum yield (ΦF) of the sample can be determined using the comparative method.

-

| Property | Typical Value/Observation | Significance |

| Emission Maximum (λem) | 670 - 750 nm | Correlates with the electronic structure. |

| Stokes Shift | 5 - 15 nm | Indicates the extent of excited-state relaxation.[5] |

| Quantum Yield (ΦF) | 0.1 - 0.7 | A measure of the efficiency of the fluorescence process. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy probes the vibrational modes of the molecules, providing a "fingerprint" that is unique to the compound's structure. For this compound and its derivatives, FT-IR is invaluable for confirming the presence of specific functional groups and for verifying the integrity of the phthalocyanine macrocycle. The disappearance of the N-H stretching vibration, typically seen in metal-free phthalocyanine, is a key indicator of successful metallation with lithium.[12] Characteristic vibrations of the phthalocyanine skeleton, such as C-N and C-C stretching, are also readily identifiable.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film: If the sample is prepared as a thin film on an IR-transparent substrate (e.g., silicon), it can be analyzed directly.

-

-

Instrumentation: Use a Fourier-Transform Infrared spectrophotometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Record the spectrum of the sample, typically over the range of 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

Identify characteristic absorption bands and assign them to specific vibrational modes.

-

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Significance | Reference |

| ~3290 | N-H stretch | Absent in Li₂Pc, present in metal-free Pc. | [12] |

| ~1610 | C=C stretching (aromatic) | Confirms the presence of the benzene rings. | |

| ~1330 | C-N stretching (isoindole) | Characteristic of the phthalocyanine macrocycle. | [13] |

| ~1120 | In-plane deformation of the macrocycle | Structural integrity of the ring.[6] | |

| ~730 | C-H out-of-plane bending | Can be sensitive to the crystalline phase. | [8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules. For phthalocyanine derivatives, ¹H NMR provides detailed information about the protons on the periphery of the macrocycle. The chemical shifts and coupling patterns of these protons can confirm the substitution pattern and the overall symmetry of the molecule.[14] However, obtaining high-quality NMR spectra of phthalocyanines can be challenging due to their often-limited solubility and tendency to aggregate in solution, which can lead to broad peaks.[15] ¹³C NMR is even more challenging to acquire due to the low natural abundance of ¹³C and the presence of many quaternary carbons in the phthalocyanine core, but it can provide valuable information about the carbon skeleton when obtainable.[15]

Figure 2: Workflow for the NMR spectroscopic analysis of phthalocyanine derivatives.

Experimental Protocol: ¹H NMR Spectroscopy

-

Solvent Selection: Choose a deuterated solvent in which the compound has the highest possible solubility. DMSO-d₆ is a common choice for many phthalocyanines.[16]

-

Sample Preparation: Dissolve a sufficient amount of the sample (typically 5-10 mg) in about 0.6-0.7 mL of the deuterated solvent in an NMR tube. Gentle heating or sonication may be required to aid dissolution.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

Reference the spectrum to the residual solvent peak.

-

Integrate the signals to determine the relative ratios of different types of protons.

-

Analyze the chemical shifts and coupling patterns to assign the signals to the protons in the molecule. Aromatic protons on the phthalocyanine ring typically appear in the downfield region (7.5-9.5 ppm).[16]

-

Conclusion

The spectroscopic analysis of this compound and its derivatives is a multi-faceted process that requires the judicious application of several complementary techniques. UV-Visible and fluorescence spectroscopies provide essential insights into the electronic and photophysical properties, while FT-IR and NMR spectroscopies are indispensable for structural confirmation and the identification of functional groups. By following validated protocols and understanding the principles behind each technique, researchers can ensure the quality and purity of their materials, paving the way for innovation in the diverse fields where these fascinating molecules are applied.

References

- 1. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]

- 2. "Cationic Exchange Reactions Involving this compound" by Morgan M. Hart [corescholar.libraries.wright.edu]

- 3. Research Portal [openresearch.surrey.ac.uk]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Lithium phthalocyanine (γ-structure) as a molecular oxygen sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New application of phthalocyanine molecules: from photodynamic therapy to photothermal therapy by means of structural regulation rather than formation of aggregates - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. omlc.org [omlc.org]

- 11. Fluorescence Spectroscopy of Porphyrins and Phthalocyanines: Some Insights into Supramolecular Self-Assembly, Microencapsulation, and Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Lithium phthalocyanine (γ-structure) as a molecular oxygen sensor - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08335K [pubs.rsc.org]

- 14. rauchfuss.scs.illinois.edu [rauchfuss.scs.illinois.edu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Dilithium Phthalocyanine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword

Dilithium phthalocyanine (Li₂Pc), a metal-organic macrocyclic compound, has garnered significant interest for its potential applications in various fields, including as a solid-state electrolyte in lithium-ion batteries.[1][2] Its performance in such applications is intrinsically linked to its solid-state structure. The arrangement of molecules in the crystal lattice dictates properties such as ionic conductivity, thermal stability, and electrochemical behavior. This guide provides a comprehensive technical overview of the crystal structure and known polymorphism of this compound, synthesizing crystallographic data, theoretical insights, and practical methodologies for its characterization. Our focus is to equip researchers with the foundational knowledge and experimental foresight necessary to navigate the complexities of Li₂Pc's solid-state chemistry.

The Molecular Architecture of this compound

Phthalocyanines are robust 18-π electron aromatic macrocycles, structurally analogous to porphyrins, consisting of four isoindole units linked by aza-nitrogens.[3] In this compound, two lithium ions are associated with the dianionic phthalocyanine ring. Unlike many metallophthalocyanines where a single metal cation resides within the plane of the macrocycle, the small ionic radius of Li⁺ leads to a distinct coordination. Theoretical calculations and experimental evidence suggest that the two lithium ions are positioned on opposite sides of the phthalocyanine plane.[4] This out-of-plane coordination is a critical feature influencing the intermolecular interactions and subsequent crystal packing.

Polymorphism in this compound: The Known and the Postulated

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a crucial consideration in materials science and pharmaceutical development as different polymorphs can exhibit distinct physical and chemical properties.[5][6] For this compound, evidence points to the existence of at least two polymorphs, commonly designated as the α- and β-phases.[1] While comprehensive experimental data on all polymorphs remains an active area of research, a combination of single-crystal X-ray diffraction and computational studies has begun to illuminate their structures.

The Triclinic Polymorph: A Definitive Structure

A definitive crystal structure for one polymorph of this compound has been determined through single-crystal X-ray diffraction.[7] This structure provides a foundational understanding of the molecular packing of Li₂Pc.

Table 1: Crystallographic Data for the Triclinic Polymorph of this compound [7]

| Parameter | Value |

| Crystal System | Triclinic |

| a | 12.8017(6) Å |

| b | 14.3637(7) Å |

| c | 17.3859(8) Å |

| α | 101.5838(9)° |

| β | 94.1351(9)° |

| γ | 92.3054(9)° |

| Volume | 3118.7(3) ų |

Data obtained at a temperature of 173 K.[7]

In this structure, the planar phthalocyanine macrocycles arrange in a slipped-stack configuration, a common motif for planar aromatic molecules. The lithium ions reside between these layers, and their movement through channels within this crystal lattice is believed to be the basis for the material's ionic conductivity.[2][7]

The Postulated β-Phase and Other Polymorphs

While single-crystal data for other polymorphs are not as readily available, computational studies have provided significant insights. Molecular dynamics simulations emulating various crystalline structures suggest the existence of a dominant β-phase.[2] These theoretical models, often built upon the known crystal structures of the related lithium phthalocyanine radical (LiPc), propose several possible polymorphs for Li₂Pc, including α-, β-, and ε-forms with monoclinic unit cells and a χ-form with a tetragonal unit cell.[2] The calculated X-ray diffraction patterns from these theoretical structures show similarities, suggesting that experimental samples may contain a mixture of these phases.[2] This is corroborated by the fact that commercially available this compound is often described as a mixture of α and β phases.[1]

Synthesis and Crystallization of this compound Polymorphs

The selective synthesis of a specific polymorph is a significant challenge in crystal engineering. The final crystalline form is highly dependent on kinetic and thermodynamic factors during nucleation and growth, which are influenced by parameters such as solvent, temperature, and concentration.[8][9]

General Synthesis of this compound

A common route to metallophthalocyanines involves the cyclotetramerization of phthalonitrile or its derivatives in the presence of a metal or metal salt at high temperatures. For this compound, a typical synthesis involves the reaction of phthalonitrile with lithium metal in a high-boiling point alcohol, such as n-hexanol.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve metallic lithium in a high-boiling point alcohol, such as n-hexanol, by heating to approximately 80 °C.

-

Addition of Phthalonitrile: To this solution, add the phthalonitrile precursor.

-

Reaction: Heat the reaction mixture to a higher temperature (e.g., 150 °C) for several hours. The reaction progress is typically indicated by a color change to a deep blue or green.

-

Isolation: After cooling the reaction mixture to room temperature, the product can be precipitated by pouring the mixture into a non-solvent like ethanol.

-

Purification: The crude product is then collected by filtration and washed with appropriate solvents to remove unreacted starting materials and byproducts.

This protocol provides the Li₂Pc complex. It is important to note that without specific controls, this method may yield a mixture of polymorphs.

Towards Polymorph-Selective Crystallization

Controlling the polymorphic outcome requires careful control over the crystallization conditions. While specific protocols for selectively obtaining the α- and β-phases of Li₂Pc are not extensively detailed in the literature, principles from phthalocyanine crystal growth provide guidance.

-

Solvent Selection: The choice of solvent is critical. Solvents can influence the solubility of different polymorphs to varying extents and can interact with growing crystal faces, thereby directing the formation of a particular polymorph.[9] For Li₂Pc, which has limited solubility, solvents like acetone and toluene have been used for single crystal growth.[10]

-

Temperature and Sublimation: Temperature plays a crucial role in determining the thermodynamically stable phase. For many phthalocyanines, the α-form is a metastable phase obtained at lower temperatures, which can be converted to the more stable β-form upon thermal annealing.[11] Vacuum sublimation is a powerful technique for growing high-purity single crystals of phthalocyanines, where the substrate temperature can be controlled to favor the growth of a specific polymorph.[12]

Figure 1: Factors influencing the formation and interconversion of this compound polymorphs.

Characterization of this compound Polymorphs

Distinguishing between different polymorphs requires a suite of analytical techniques that are sensitive to the solid-state structure of the material.

X-ray Powder Diffraction (XRPD)

XRPD is the primary technique for identifying crystalline phases.[4][13] Each polymorph will produce a unique diffraction pattern, which serves as a "fingerprint" for that crystal structure. While a full single-crystal structure determination provides the most detailed information, XRPD is invaluable for routine identification and for analyzing bulk samples that may be polycrystalline or mixtures of phases. The calculated XRPD patterns from the known triclinic structure and the theoretical models of other phases can be used as references to identify the polymorphic composition of a synthesized sample.[2]

Vibrational Spectroscopy (FTIR and Raman)

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of a molecule.[14][15] These vibrational modes are sensitive to the molecule's local environment, including intermolecular interactions within the crystal lattice. Consequently, different polymorphs will exhibit distinct IR and Raman spectra.[16] Key regions to analyze include:

-

Low-frequency region (Raman): This region often contains lattice vibrations (phonons) that are highly characteristic of the specific crystal packing and are thus very sensitive to polymorphism.

-

Fingerprint region (IR and Raman): Subtle shifts in the frequencies and changes in the relative intensities of the bands in this region can be used to differentiate polymorphs.

Workflow for Polymorph Characterization

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. particle.dk [particle.dk]

- 5. The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Polymorphs with Remarkably Distinct Physical and/or Chemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]

- 11. Polymorph Separation by Ordered Patterning - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ias.ac.in [ias.ac.in]

- 13. resources.rigaku.com [resources.rigaku.com]

- 14. An infrared, Raman, and X-ray database of battery interphase components - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Raman and Infrared Spectroscopy of Materials for Lithium-Ion Batteries [mdpi.com]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

In-Depth Technical Guide to Quantum Chemical Calculations on Dilithium Phthalocyanine

Foreword: Unveiling the Electronic Landscape of a Unique Phthalocyanine

Dilithium phthalocyanine (Li₂Pc) presents a fascinating case within the well-studied family of metallophthalocyanines. Unlike its counterparts that typically feature a single divalent metal ion chelated within the planar macrocycle, Li₂Pc incorporates two lithium ions, positioned above and below the phthalocyanine ring.[1] This unique structural arrangement profoundly influences its electronic properties, making it a molecule of significant interest for applications ranging from solid-state electrolytes in lithium-ion batteries to advanced dye materials.[1]

This technical guide, intended for researchers, scientists, and professionals in drug development and materials science, provides a comprehensive overview of the principles and practical steps involved in performing quantum chemical calculations on this compound. Moving beyond a simple recitation of methods, this document elucidates the rationale behind computational choices, ensuring a robust and validated approach to understanding the molecular and electronic structure of Li₂Pc.

Theoretical Foundations: Modeling Li₂Pc with Quantum Mechanics

The primary goal of quantum chemical calculations on Li₂Pc is to solve the time-independent Schrödinger equation for the molecule's electronic structure. However, for a system of this size, exact solutions are computationally intractable. Therefore, we rely on well-established approximations, most notably Density Functional Theory (DFT).[2] DFT is a powerful method that balances computational cost with accuracy, making it ideal for studying large molecules like phthalocyanines.[3]

The core principle of DFT is that the ground-state energy and all other ground-state properties of a molecule are a functional of the electron density. This approach simplifies the many-body problem by focusing on the electron density rather than the complex wavefunction of the entire system.

For studying excited-state properties, such as the UV-Vis absorption spectrum, an extension of DFT known as Time-Dependent Density Functional Theory (TD-DFT) is employed.[4] TD-DFT allows for the calculation of electronic transition energies and oscillator strengths, which are crucial for interpreting experimental spectra.[5]

The Computational Workflow: A Step-by-Step Approach

A typical quantum chemical investigation of this compound follows a structured workflow. This process ensures that the calculated properties are based on a stable and realistic molecular geometry.

Experimental Protocols: A Guide to Practical Implementation

This section provides detailed, step-by-step methodologies for the key computational experiments. The choice of functionals and basis sets is informed by extensive studies on metallophthalocyanines, which have demonstrated the reliability of certain combinations for accurately predicting their properties.[4][6]

Geometry Optimization

The first and most critical step is to determine the equilibrium geometry of the Li₂Pc molecule. An accurate geometry is essential for all subsequent property calculations.

Protocol: Geometry Optimization of Li₂Pc

-

Initial Structure:

-

Construct the initial coordinates for this compound. A good starting point can be obtained from experimental crystallographic data or by modifying the structure of a standard metallophthalocyanine. The two lithium atoms should be placed symmetrically above and below the plane of the phthalocyanine ring.

-

-

Choice of Software:

-

Select a quantum chemistry software package such as Gaussian, ORCA, or GAMESS. These programs have robust implementations of DFT and are well-documented.

-

-

Selection of Functional and Basis Set:

-

Functional: For geometry optimization of phthalocyanines, the BP86 functional is a reliable choice as it provides accurate geometries for tetrapyrrolic macrocycles.[4]

-

Basis Set: The def2-SVP (split valence with polarization) basis set offers a good balance of accuracy and computational cost for a molecule of this size. For higher accuracy, the def2-TZVP (triple zeta valence with polarization) basis set can be used.[4]

-

-

Input File Preparation:

-

Create an input file specifying the initial coordinates, the chosen functional (BP86), and the basis set (def2-SVP).

-

Specify a geometry optimization task.

-

It is also advisable to include a dispersion correction, such as Grimme's D3 method, to account for weak van der Waals interactions.

-

-

Execution and Convergence:

-

Run the calculation. The software will iteratively adjust the atomic positions to minimize the total energy of the molecule.

-

Monitor the convergence criteria. The optimization is typically considered converged when the forces on the atoms and the energy change between steps fall below predefined thresholds.

-

-

Verification of the Minimum:

-

After the optimization converges, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Electronic Structure and Spectral Analysis

With the optimized geometry, you can now investigate the electronic properties and simulate the UV-Vis spectrum of Li₂Pc.

Protocol: TD-DFT Calculation of Electronic Spectra

-

Optimized Geometry:

-

Use the optimized coordinates of Li₂Pc obtained from the geometry optimization step.

-

-

Selection of Functional and Basis Set for TD-DFT:

-

Functional: For calculating the electronic spectra of phthalocyanines, especially the lower-energy Q-band, range-separated hybrid functionals provide the best accuracy.[4] A highly recommended functional is CAM-B3LYP.[4]

-

Basis Set: The 6-31G(d) basis set is a commonly used and validated choice for TD-DFT calculations on phthalocyanines and provides a good compromise between accuracy and computational expense.[4]

-

-

Input File Preparation:

-

Create an input file using the optimized geometry.

-

Specify a TD-DFT calculation.

-

Request a sufficient number of excited states to cover the relevant spectral range (typically the first 20-30 singlet states are adequate).

-

If studying the molecule in a specific solvent, an implicit solvation model like the Polarizable Continuum Model (PCM) can be included.

-

-

Execution and Analysis:

-

Run the TD-DFT calculation.

-

The output will provide a list of electronic transitions, their corresponding excitation energies (often in eV or nm), and their oscillator strengths (a measure of the transition probability).

-

Analyze the molecular orbitals involved in the most intense transitions to understand their nature (e.g., π → π*).

-

Data Presentation and Interpretation

The results of the quantum chemical calculations should be presented in a clear and organized manner to facilitate interpretation and comparison with experimental data.

Molecular Geometry

The optimized geometry provides key structural parameters. While a comprehensive list of all bond lengths and angles is extensive, a selection of key parameters is useful for understanding the molecule's structure.

Table 1: Selected Calculated Geometrical Parameters for Metallophthalocyanines (for comparison)

| Parameter | ZnPc (B3LYP/6-31G(d,p))[7] |

| M-N (isoindole) Bond Length (Å) | 2.04 |

| Average C-N (pyrrole) Bond Length (Å) | ~1.38 |

| Average C-C (benzene) Bond Length (Å) | ~1.40 |

Electronic Properties

The electronic structure analysis provides insights into the molecule's reactivity and its behavior in electronic devices. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. A mechanism review of metal phthalocyanines as single-atomic catalysts in electrochemical energy conversion - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantum Chemical Stability Analysis of Phthalocyanine Metal One-Dimensional Polymers with Bidentate Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Electrochemical Synthesis of Dilithium Phthalocyanine

Abstract

This technical guide provides a comprehensive overview of the electrochemical synthesis of dilithium phthalocyanine (Li₂Pc). It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in advanced methods for synthesizing this versatile macrocyclic compound. This document delves into the fundamental electrochemical principles, detailed experimental protocols, and critical characterization techniques. By explaining the causality behind experimental choices, this guide aims to equip the reader with the necessary knowledge to not only replicate the synthesis but also to innovate upon it.

Introduction: The Significance of this compound and the Electrochemical Advantage

Phthalocyanines are a class of intensely colored macrocyclic compounds that are structurally related to porphyrins. Their unique electronic and optical properties have led to their use in a wide range of applications, including as pigments, catalysts, and in photodynamic therapy. This compound (Li₂Pc), in particular, has garnered significant interest for its potential applications in lithium-ion batteries, both as a solid-state electrolyte and as an additive to regulate ion solvation and transport for dendrite-free lithium metal anodes.[1]

Traditionally, the synthesis of phthalocyanines involves high temperatures and high-boiling point solvents.[2][3] Electrochemical synthesis presents a greener and more controlled alternative.[4] This method offers several advantages:

-

Milder Reaction Conditions: Electrochemical synthesis can often be carried out at or near room temperature, reducing energy consumption and the risk of side reactions.

-

Greater Control: By precisely controlling the applied potential or current, the reaction can be finely tuned, potentially leading to higher purity and yield.

-

Reduced Waste: Electrochemical methods can eliminate the need for stoichiometric chemical reducing or oxidizing agents, leading to a more environmentally friendly process.

This guide will provide a detailed exploration of the electrochemical route to synthesizing Li₂Pc, starting from the readily available precursor, phthalonitrile.

Fundamental Principles: The Electrochemistry of Phthalocyanine Formation

The electrochemical synthesis of phthalocyanines from phthalonitrile is a reductive process. The overall reaction involves the cyclotetramerization of four phthalonitrile molecules. The generally accepted mechanism proceeds through a series of electron and proton transfer steps.

The role of the lithium ions in the synthesis of Li₂Pc is twofold. Firstly, the lithium salt acts as a supporting electrolyte, ensuring the conductivity of the solution. Secondly, the lithium cations act as a template, coordinating with the forming phthalocyanine macrocycle and ultimately being incorporated into the final product.

The electrochemical behavior of phthalocyanines is characterized by multiple redox processes, which can be either metal-centered or ligand-centered.[5][6] Understanding these redox potentials is crucial for designing the synthesis, as the applied potential must be sufficient to initiate the reduction of phthalonitrile without causing unwanted side reactions or degradation of the product.

Redox Potentials of Phthalocyanines

The reduction and oxidation potentials of phthalocyanines are influenced by the central metal ion, peripheral substituents, and the solvent system.[7][8] Cyclic voltammetry is a key technique for studying these processes.[6][9] A typical cyclic voltammogram of a metal phthalocyanine will show multiple reversible or quasi-reversible redox waves corresponding to the addition or removal of electrons from the π-system of the macrocycle or the central metal ion.[5][9]

| Redox Process | Typical Potential Range (vs. Ag/AgCl) | Notes |

| Pc⁻/Pc²⁻ | -0.6 V to -1.0 V | First ring-based reduction. |

| Pc²⁻/Pc³⁻ | -1.0 V to -1.5 V | Second ring-based reduction. |

| M²⁺/M¹⁺ | Varies with metal | Metal-centered reduction. |

| Pc²⁻/Pc⁻ | 0.5 V to 1.0 V | First ring-based oxidation. |

Note: These are approximate values and can vary significantly based on the specific phthalocyanine and experimental conditions.

Experimental Setup for the Electrochemical Synthesis of this compound

The electrochemical synthesis of Li₂Pc is typically carried out in a divided or undivided electrochemical cell. A divided cell, with the anode and cathode compartments separated by a frit, is often preferred to prevent the product from being oxidized at the anode.

Components of the Electrochemical Cell:

-

Working Electrode (Cathode): A material with a high surface area is desirable to maximize the reaction rate. Platinum foil or mesh is a common choice.

-

Counter Electrode (Anode): A sacrificial anode, such as a lithium metal foil, can be used. Alternatively, an inert anode like platinum can be employed.

-

Reference Electrode: A standard reference electrode, such as Ag/AgCl, is used to accurately control the potential of the working electrode.

-

Electrochemical Cell: A glass cell with ports for the electrodes, a nitrogen or argon inlet for deaeration, and a means of stirring the solution.

-

Potentiostat/Galvanostat: An instrument to control the potential or current applied to the cell.

Detailed Protocol for the Electrochemical Synthesis of this compound

This protocol outlines a general procedure for the electrosynthesis of Li₂Pc from phthalonitrile. The specific parameters may require optimization based on the available equipment and desired product characteristics.

Materials and Reagents:

-

Phthalonitrile (precursor)

-

Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or a high-boiling alcohol like n-hexanol)[2][10][11]

-

Lithium salt (supporting electrolyte and lithium source, e.g., lithium perchlorate (LiClO₄) or lithium chloride (LiCl))

-

Inert gas (Nitrogen or Argon)

Step-by-Step Procedure:

-

Cell Assembly: Assemble the electrochemical cell with the working, counter, and reference electrodes. If using a divided cell, ensure the compartments are properly separated.

-

Electrolyte Preparation: In a separate flask, dissolve the phthalonitrile and the lithium salt in the anhydrous solvent. The concentration of phthalonitrile is typically in the range of 0.1-0.5 M, and the lithium salt concentration should be sufficient to ensure good conductivity (e.g., 0.1 M).

-

Deaeration: Transfer the electrolyte solution to the electrochemical cell and purge with an inert gas for at least 30 minutes to remove dissolved oxygen, which can interfere with the reaction.

-

Electrolysis: Connect the electrodes to the potentiostat. The synthesis can be performed under either potentiostatic (constant potential) or galvanostatic (constant current) control.

-

Potentiostatic Synthesis: Apply a constant potential that is sufficiently negative to reduce the phthalonitrile. This potential can be determined from cyclic voltammetry of the starting material. A potential in the range of -1.0 to -1.5 V vs. Ag/AgCl is a reasonable starting point.

-

Galvanostatic Synthesis: Apply a constant current density to the working electrode. The required current will depend on the size of the electrode and the desired reaction rate.

-

-

Reaction Monitoring: The progress of the reaction can be monitored by observing the color change of the solution, which will turn a deep blue or green as the phthalocyanine is formed. The total charge passed can also be used to estimate the extent of the reaction.

-

Product Isolation and Purification:

-

Upon completion of the electrolysis, the this compound may precipitate from the solution.

-

Filter the reaction mixture to collect the solid product.

-

Wash the product with fresh solvent to remove any unreacted starting materials and electrolyte.

-

Further purification can be achieved by techniques such as Soxhlet extraction or gradient sublimation.[12]

-

Characterization of Electrochemically Synthesized this compound

A thorough characterization of the synthesized product is essential to confirm its identity and purity.

-

UV-Vis Spectroscopy: Phthalocyanines exhibit a strong absorption in the visible region, known as the Q-band, typically between 600-700 nm, and another strong absorption in the UV region, the Soret or B-band, around 300-400 nm.[13]

-

FT-IR Spectroscopy: The disappearance of the nitrile (C≡N) stretching vibration from the starting material (around 2230 cm⁻¹) and the appearance of characteristic phthalocyanine ring vibrations are key indicators of a successful reaction.[11]

-

NMR Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the phthalocyanine, although solubility can be a limiting factor.

-

Mass Spectrometry: Provides confirmation of the molecular weight of the product.

-

Cyclic Voltammetry: Can be used to study the electrochemical properties of the synthesized Li₂Pc and compare them to literature values.

Applications of Electrochemically Synthesized this compound

The high purity and controlled morphology often achievable with electrochemical synthesis make the resulting Li₂Pc well-suited for a variety of applications:

-

Lithium-Ion Batteries: As a solid-state electrolyte or an additive in liquid electrolytes to suppress dendrite formation and improve battery safety and performance.[1]

-

Electrocatalysis: As a catalyst for various electrochemical reactions, such as the oxygen reduction reaction.

-

Sensors: The electrochemical and optical properties of Li₂Pc can be exploited in the development of chemical sensors.

Troubleshooting and Key Insights

-

Low Yield: This can be due to insufficient potential or current, impurities in the solvent or reagents, or side reactions. Ensure all components are anhydrous and the system is properly deaerated.

-

Product Contamination: Contamination with metal-free phthalocyanine can occur if the lithium ion concentration is too low or if there is a source of protons in the system.

-

Solvent Choice: The choice of solvent is critical.[2][10][14] It must be able to dissolve the starting materials and the electrolyte, be stable at the applied potentials, and ideally, facilitate the precipitation of the product for easy isolation. Protic solvents may lead to the formation of metal-free phthalocyanine, while aprotic solvents like DMF and DMSO are often preferred.

Conclusion

The electrochemical synthesis of this compound offers a compelling alternative to traditional high-temperature methods. It provides a pathway to a high-purity product under mild conditions with a high degree of control. By understanding the fundamental electrochemical principles and carefully controlling the experimental parameters, researchers can effectively synthesize this important material for a range of advanced applications. This guide provides a solid foundation for these endeavors, encouraging further research and development in the field of electrochemical synthesis of functional materials.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in electrocatalysis with phthalocyanines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frontiers | Oxygen Reduction Reaction at Penta-Coordinated Co Phthalocyanines [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Design of novel substituted phthalocyanines; synthesis and fluorescence, DFT, photovoltaic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Orbital Theory of Dilithium Phthalocyanine

Abstract

This technical guide provides a comprehensive exploration of the molecular orbital theory of dilithium phthalocyanine (Li₂Pc), a unique member of the metallophthalocyanine family. Addressed to researchers, scientists, and professionals in drug development, this document delves into the fundamental electronic structure of the phthalocyanine macrocycle, the specific influence of the out-of-plane lithium coordination, and the resultant spectroscopic and electrochemical properties. By integrating theoretical principles with practical experimental methodologies, this guide aims to provide a robust framework for understanding and manipulating the properties of Li₂Pc for advanced applications.

Introduction: The Allure of Phthalocyanines

Phthalocyanines (Pcs) are a class of intensely colored aromatic macrocyclic compounds that have garnered significant scientific interest for over a century.[1] Their robust 18 π-electron system, reminiscent of porphyrins, imparts exceptional thermal and chemical stability.[1] This stability, combined with their versatile electronic properties, has led to their application in a wide array of fields, including as dyes and pigments, in chemical sensors, as catalysts, and in photodynamic therapy.[1]

The electronic and photophysical properties of phthalocyanines can be finely tuned by the introduction of a central metal atom or by modification of the peripheral macrocycle. Metallophthalocyanines (MPcs) exhibit a rich and varied chemistry, with the central metal ion significantly influencing the molecular orbital landscape and, consequently, the material's overall characteristics.[2]

This compound (Li₂Pc) stands out within the MPc family due to its unique structural arrangement. Unlike most metallophthalocyanines which feature a single metal ion in the plane of the macrocycle, Li₂Pc incorporates two lithium ions, one positioned above and one below the plane of the phthalocyanine ring. This out-of-plane coordination profoundly impacts the electronic structure and properties of the molecule, making it a fascinating subject for both theoretical and experimental investigation.

The Molecular Orbital Framework of Metallophthalocyanines

To comprehend the electronic structure of Li₂Pc, it is essential first to understand the generalized molecular orbital (MO) diagram for a typical metallophthalocyanine. The frontier orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of paramount importance as they govern the electronic transitions and redox behavior of the molecule.

In most metallophthalocyanines, the HOMO is of a₁u symmetry and is primarily localized on the phthalocyanine ligand's π-system. The LUMO is a doubly degenerate set of e g orbitals, which can have contributions from both the ligand π* orbitals and the metal d-orbitals.[3] The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that dictates the wavelength of the lowest energy electronic absorption, known as the Q-band.

The nature of the central metal ion significantly influences the energies of the molecular orbitals. The interaction between the metal d-orbitals and the ligand π-orbitals can lead to the mixing of states, altering the HOMO-LUMO gap and introducing new electronic transitions.

Caption: Generalized molecular orbital diagram for a metallophthalocyanine.

The Unique Electronic Structure of this compound

The out-of-plane coordination of the two lithium ions in Li₂Pc introduces a unique perturbation to the electronic structure of the phthalocyanine macrocycle. While detailed computational studies specifically on the molecular orbitals of Li₂Pc are not as prevalent as for transition metal phthalocyanines, we can infer its electronic structure based on the general understanding of MPcs and the nature of lithium.

Lithium, as an alkali metal, possesses a simple electronic configuration (1s²2s¹). In Li₂Pc, each lithium atom donates its 2s electron to the phthalocyanine ring, resulting in a formally Pc²⁻ dianion and two Li⁺ cations. The interaction between the Li⁺ ions and the Pc²⁻ macrocycle is primarily electrostatic. Due to the lack of d-orbitals in lithium, there is no significant covalent interaction or mixing between the metal and ligand orbitals, which is a key feature in transition metal phthalocyanines.

Consequently, the molecular orbital diagram of Li₂Pc is expected to be similar to that of the metal-free phthalocyanine (H₂Pc), but with some important distinctions. The electrostatic field generated by the two Li⁺ ions will influence the energies of the π-orbitals of the phthalocyanine ring. This effect is anticipated to be a relatively uniform stabilization of the occupied molecular orbitals.

The HOMO of Li₂Pc is the a₁u orbital of the phthalocyanine π-system, and the LUMO is the doubly degenerate e g * orbital, also of the π-system. The HOMO-LUMO gap in Li₂Pc is primarily determined by the electronic structure of the phthalocyanine macrocycle itself, with a smaller perturbation from the electrostatic influence of the lithium ions.

Key Molecular Orbitals and Electronic Transitions

| Orbital | Symmetry | Description |

| LUMO | e g | Lowest Unoccupied Molecular Orbital, primarily of π character on the Pc ring. |

| HOMO | a₁u | Highest Occupied Molecular Orbital, primarily of π character on the Pc ring. |

| HOMO-1 | a₂u | Occupied π orbital of the Pc ring. |

| HOMO-2 | b₁u | Occupied π orbital of the Pc ring. |

The most prominent feature in the electronic absorption spectrum of Li₂Pc is the intense Q-band in the visible region, which corresponds to the π → π* transition from the HOMO (a₁u) to the LUMO (e g *). A second, more intense absorption in the near-UV region, known as the Soret or B-band, arises from transitions from lower-lying π orbitals to the LUMO.

Experimental Validation and Characterization

The theoretical understanding of the molecular orbital structure of Li₂Pc is corroborated and refined through various experimental techniques.

Synthesis of this compound

A common and effective method for the synthesis of Li₂Pc involves the reaction of phthalonitrile with lithium metal in a high-boiling point solvent, such as pentanol.

Protocol: Synthesis of this compound

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add dry pentanol.

-

Lithium Dissolution: Carefully add small pieces of lithium metal to the pentanol and heat the mixture to reflux to form lithium pentoxide.

-

Phthalonitrile Addition: Once the lithium has completely dissolved, add phthalonitrile to the reaction mixture.

-

Reflux: Maintain the reaction at reflux for several hours. The solution will turn a deep blue-green color, indicating the formation of the phthalocyanine macrocycle.

-

Isolation and Purification: After cooling, the solid product is collected by filtration, washed extensively with solvents like acetone and ethanol to remove unreacted starting materials and byproducts, and then dried under vacuum.

Caption: Experimental workflow for the synthesis of this compound.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a fundamental tool for probing the electronic transitions in molecules. The spectrum of Li₂Pc is characterized by the aforementioned Q and Soret bands. The position and intensity of these bands provide direct experimental evidence for the energy difference between the molecular orbitals involved in the transitions.

Typical UV-Vis Spectrum of Li₂Pc in Solution:

| Band | Wavelength Range (nm) | Molar Extinction Coefficient (ε) | Transition |

| Q-band | 600 - 700 | ~10⁵ | a₁u (π) → e g * (π) |

| Soret (B) band | 300 - 400 | >10⁵ | Deeper π → e g * (π) |

The sharp, intense Q-band is indicative of a highly allowed electronic transition, consistent with the π → π* nature of the excitation within the delocalized macrocycle.

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a molecule. By measuring the potentials at which a molecule is oxidized and reduced, we can gain insight into the energy levels of the HOMO and LUMO.

For Li₂Pc, the first oxidation corresponds to the removal of an electron from the HOMO (a₁u), and the first reduction corresponds to the addition of an electron to the LUMO (e g *). The oxidation and reduction potentials can be correlated with the energies of these frontier molecular orbitals.

Protocol: Cyclic Voltammetry of this compound

-

Electrolyte Solution: Prepare a solution of a suitable supporting electrolyte (e.g., tetrabutylammonium perchlorate) in an appropriate solvent (e.g., dichloromethane or acetonitrile).

-

Analyte Solution: Dissolve a small amount of the synthesized Li₂Pc in the electrolyte solution.

-

Electrochemical Cell: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement: Immerse the electrodes in the analyte solution and apply a potential sweep using a potentiostat. Record the resulting current as a function of the applied potential.

-

Data Analysis: Identify the anodic and cathodic peak potentials corresponding to the oxidation and reduction of Li₂Pc.

The electrochemical HOMO-LUMO gap can be estimated from the difference between the first oxidation and first reduction potentials.

Conclusion and Future Directions

The molecular orbital theory of this compound provides a robust framework for understanding its unique electronic and photophysical properties. The out-of-plane coordination of the two lithium ions results in a predominantly electrostatic interaction with the phthalocyanine macrocycle, leading to an electronic structure that is similar to metal-free phthalocyanine but with subtle yet significant perturbations.

The insights gained from both theoretical considerations and experimental validation are crucial for the rational design of Li₂Pc-based materials for a variety of applications. For instance, in the field of drug development, understanding the electronic properties of phthalocyanines is key to optimizing their performance as photosensitizers in photodynamic therapy. The ability to predict and control the HOMO-LUMO gap and redox potentials through chemical modification opens up exciting avenues for the development of novel therapeutic agents.

Future research in this area will likely focus on more detailed computational studies of Li₂Pc to further elucidate the precise nature of the lithium-macrocycle interaction and its effect on the molecular orbitals. Additionally, the synthesis and characterization of novel Li₂Pc derivatives with tailored electronic properties will continue to be an active area of investigation, driving innovation in materials science and medicinal chemistry.

References

Foreword: The Strategic Importance of Dilithium Phthalocyanine

An In-Depth Technical Guide to Cationic Exchange Reactions in Dilithium Phthalocyanine

In the landscape of macrocyclic chemistry and its application in advanced materials and medicine, phthalocyanines (Pcs) represent a class of exceptionally stable and versatile molecules.[1][2][3] Their 18 π-electron conjugated system imparts remarkable thermal and chemical stability, while the central cavity can accommodate over 70 different elements, allowing for fine-tuning of their electronic, optical, and photochemical properties.[1][4] For researchers and drug development professionals, this tunability is paramount, particularly in fields like photodynamic therapy (PDT), where phthalocyanine-based photosensitizers are highly valued.[5][6][7]

While direct synthesis of various metallophthalocyanines (MPcs) from precursors like phthalonitrile is common, this approach often requires harsh conditions and can lead to purification challenges.[8][9] This guide focuses on a more elegant and versatile synthetic strategy: the use of this compound (Li₂Pc) as a reactive intermediate. Li₂Pc serves as a powerful synthon, enabling the clean and efficient insertion of a wide array of cations through a process of cationic exchange. Understanding the nuances of this reaction is key to unlocking the full potential of the phthalocyanine scaffold for bespoke applications.

The Unique Chemistry of this compound (Li₂Pc)

This compound is not a simple salt. Its structure consists of a doubly negative aromatic phthalocyanine macrocycle with two lithium counter-ions.[10][11] Crucially, these two lithium ions are not chemically equivalent. One Li⁺ ion is centrally coordinated within the 18 π-electron ring, forming a stable complex anion, [LiPc]⁻. The second Li⁺ ion is more loosely associated and readily displaceable, existing as a mobile counter-ion to the complex anion.[11]

This structural arrangement is the cornerstone of its utility. The lability of the second, non-coordinated lithium ion allows it to be easily exchanged with other cations, providing a facile entry point for synthesizing a vast library of phthalocyanine derivatives under relatively mild conditions.[10][11]

Mechanism of Cationic Exchange

The fundamental reaction involves the displacement of the labile Li⁺ ion by another cation (Mⁿ⁺). The reaction can be conceptualized as a salt metathesis reaction, where Li₂Pc reacts with a salt of the desired metal.

Core Reaction: [LiPc]⁻Li⁺ + Mⁿ⁺X⁻ₙ → [LiPc]⁻Mⁿ⁺ + nLiX (Simplified)